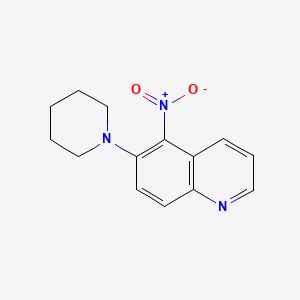
5-Nitro-6-(piperidin-1-yl)quinoline
描述
5-Nitro-6-(piperidin-1-yl)quinoline is a chemical compound with the molecular formula C14H15N3O2. It is characterized by a quinoline core structure substituted with a nitro group at the 5-position and a piperidinyl group at the 6-position.
作用机制
Target of Action
Quinoline and piperidine derivatives have been known to interact with various biological targets .
Mode of Action
It is suggested that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Result of Action
Some related compounds have shown antiproliferative activity by inhibiting certain biological processes .
生化分析
Biochemical Properties
5-Nitro-6-(piperidin-1-yl)quinoline plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can bind to the active site of these enzymes, potentially inhibiting their activity .
Additionally, this compound has been shown to interact with DNA topoisomerases, enzymes that play a crucial role in DNA replication and transcription. The compound can intercalate into DNA, disrupting the normal function of these enzymes and leading to the inhibition of cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism. This is achieved through the activation of caspases, a family of proteases that play essential roles in apoptosis. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
In addition to its effects on apoptosis and cell signaling, this compound can influence gene expression. It has been reported to upregulate the expression of genes involved in oxidative stress response, such as heme oxygenase-1 (HO-1), and downregulate genes associated with cell proliferation, such as cyclin D1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound can bind to the active sites of enzymes, such as cytochrome P450 and DNA topoisomerases, leading to their inhibition. This binding is facilitated by the nitro and piperidinyl groups, which interact with specific amino acid residues in the enzyme’s active site .
Moreover, this compound can generate reactive oxygen species (ROS) through redox cycling of the nitro group. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death . The compound can also induce changes in gene expression by modulating transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and heat. In in vitro studies, the cytotoxic effects of this compound on cancer cells have been shown to increase with longer incubation times, indicating a time-dependent response .
In in vivo studies, the long-term effects of this compound on cellular function have been investigated. Chronic exposure to the compound has been associated with sustained oxidative stress and inflammation, leading to tissue damage and impaired organ function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert protective effects against oxidative stress by upregulating antioxidant enzymes. At high doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. For instance, a minimum concentration of this compound is necessary to inhibit the activity of DNA topoisomerases and induce apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The nitro group is reduced to an amino group, and the piperidinyl group can be hydroxylated, leading to the formation of various metabolites .
These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux of this compound can influence the levels of key metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
In tissues, the distribution of this compound is influenced by its lipophilicity and affinity for specific binding sites. The compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus .
In addition to the nucleus, this compound can also localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis. The compound’s ability to generate reactive oxygen species can lead to mitochondrial damage, further contributing to its cytotoxic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline typically involves the nitration of 6-(piperidin-1-yl)quinoline. The process begins with the preparation of 6-(piperidin-1-yl)quinoline, which can be synthesized by reacting quinoline with piperidine under suitable conditions. The nitration step involves treating 6-(piperidin-1-yl)quinoline with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Nitro-6-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 5-Amino-6-(piperidin-1-yl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Nitro-6-(piperidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
相似化合物的比较
Similar Compounds
5-Nitroquinoline: Lacks the piperidinyl group, which may result in different biological activity and binding properties.
6-(Piperidin-1-yl)quinoline:
5-Amino-6-(piperidin-1-yl)quinoline: A reduced form of 5-Nitro-6-(piperidin-1-yl)quinoline with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
5-nitro-6-piperidin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)14-11-5-4-8-15-12(11)6-7-13(14)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSULJRUBZZPJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657238 | |
| Record name | 5-Nitro-6-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19979-55-6 | |
| Record name | 5-Nitro-6-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


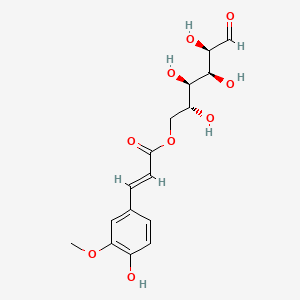
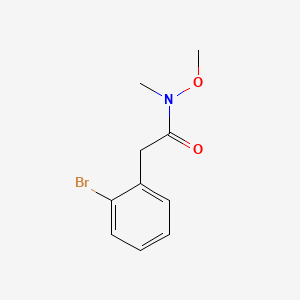
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
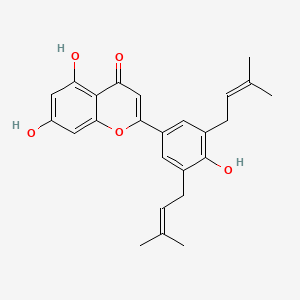
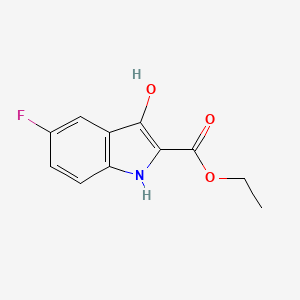
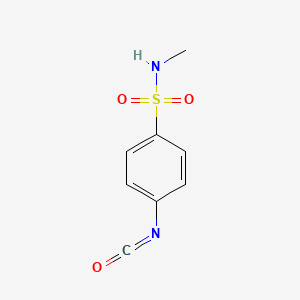
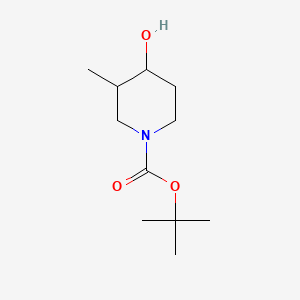
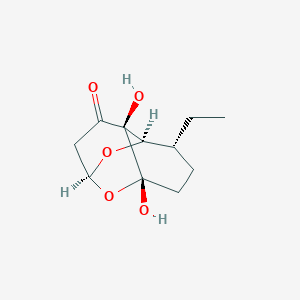
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)
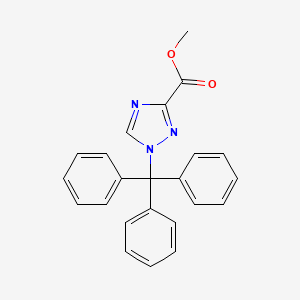
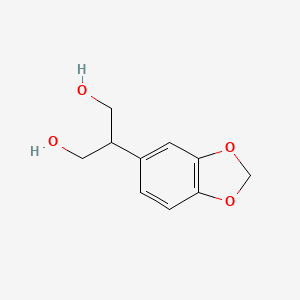
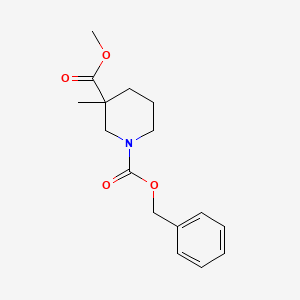
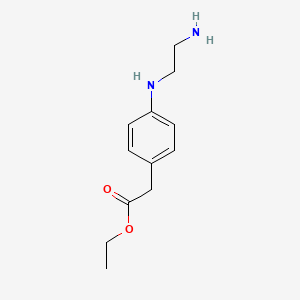
![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)
